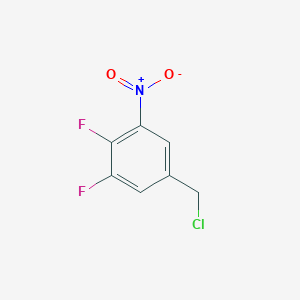

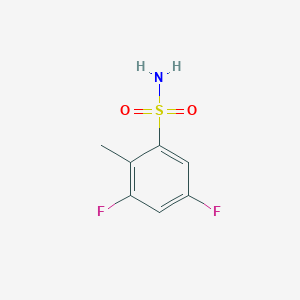

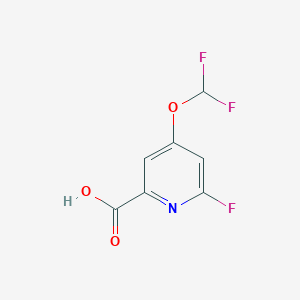

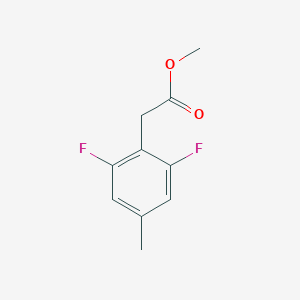

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile

説明

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile, also known as TFMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMF is a furan derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

科学的研究の応用

Synthesis and Characterization

Facile Synthesis of Polysubstituted Furans : The copper-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds presents a novel and efficient pathway to synthesize 2,3,5-trisubstituted furans, showcasing the substance's role in creating complex furan structures with potential applications in medicinal chemistry and materials science (Xuxue Zhang et al., 2015).

Photochemical Preparation of Arylfurans : The smooth photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan demonstrates an efficient method for the synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, including furans. This process underlines the importance of such derivatives in developing photochemically active compounds (B. Guizzardi et al., 2000).

Thermodynamic Properties

- Solubility and Thermodynamic Analysis : The study of 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)-furan-3-carboxylic acid and its derivatives in various organic solvents provides crucial data on their solubility and thermodynamic properties. This information is vital for understanding the compounds' behavior in different solvent environments, which is essential for their application in synthesis and drug formulation (I. Sobechko et al., 2019).

Chemical Reactivity and Applications

Acid-Catalyzed Transformations : The acid-catalyzed reaction of phenylglyoxal with 2,4-pentanedione, leading to polyfunctionalized furans, highlights the compound's potential in synthesizing complex furan structures. This reactivity can be exploited in developing new materials and bioactive molecules (Satoaki Onitsuka et al., 2000).

Furan Derivatives as Potential Antiprotozoal Agents : The synthesis and evaluation of furan derivatives, specifically focusing on their antiprotozoal properties, underscore the potential medicinal applications of these compounds. Their strong DNA affinities and in vitro activity against trypanosomal and plasmodial species highlight their relevance in pharmaceutical research (Mohamed A. Ismail et al., 2004).

Material Science and Corrosion Inhibition

Electrochromic Properties of Furan Derivatives : The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and the investigation of their homopolymers and co-polymers with EDOT for electrochromic applications highlight the potential of furan derivatives in material science. These compounds offer promising prospects for the development of electrochromic devices due to their stability and fast response times (Ufuk Abaci et al., 2016).

Corrosion Inhibition : The study on the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl solution demonstrates the potential of furan derivatives in protecting metals against corrosion. These findings are significant for industries looking for efficient and cost-effective corrosion inhibitors (R. A. Abdel Hameed et al., 2020).

特性

IUPAC Name |

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJSORNFIFWGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。